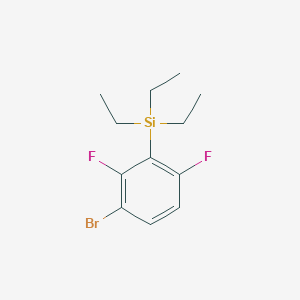
Silane, (3-bromo-2,6-difluorophenyl)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-bromo-2,6-difluorophenyl)triethyl- is a chemical compound with the molecular formula C12H17BrF2Si. It is a member of the organosilicon compounds, which are widely used in various industrial and scientific applications due to their unique properties. This compound is characterized by the presence of a silane group attached to a phenyl ring substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-bromo-2,6-difluorophenyl)triethyl- typically involves the reaction of 3-bromo-2,6-difluorophenylsilane with triethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Silane, (3-bromo-2,6-difluorophenyl)triethyl- involves large-scale chemical reactors where the reactants are mixed and subjected to controlled conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications. The use of advanced technologies and automation in the production process helps in maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Silane, (3-bromo-2,6-difluorophenyl)triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of silicon.
Reduction Reactions: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylsilane derivatives, while oxidation and reduction reactions can produce different silicon-containing compounds with varying oxidation states.
Scientific Research Applications
Silane, (3-bromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, (3-bromo-2,6-difluorophenyl)triethyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-: This compound is similar in structure but has an additional bromine atom on the phenyl ring.
Silane, (3-chloro-2,6-difluorophenyl)triethyl-: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
Silane, (3-bromo-2,4-difluorophenyl)triethyl-: This compound has a different substitution pattern on the phenyl ring.
Uniqueness
Silane, (3-bromo-2,6-difluorophenyl)triethyl- is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
651027-03-1 |
|---|---|
Molecular Formula |
C12H17BrF2Si |
Molecular Weight |
307.25 g/mol |
IUPAC Name |
(3-bromo-2,6-difluorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H17BrF2Si/c1-4-16(5-2,6-3)12-10(14)8-7-9(13)11(12)15/h7-8H,4-6H2,1-3H3 |
InChI Key |
UGXAFLWAAARCPP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C=CC(=C1F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















